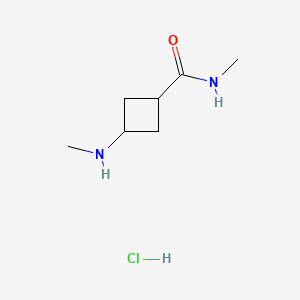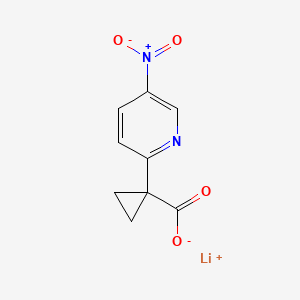
3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a phenylmethyl group. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the substituents on the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where a cyclopentyl magnesium halide reacts with a suitable intermediate.
Attachment of the Phenylmethyl Group: The phenylmethyl group can be added through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where halides or other nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), Lewis acids (e.g., AlCl₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The (3S,4S) configuration plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3R,4R)-: The enantiomer of the compound with different stereochemistry.
4-Cyclopentyl-1-(phenylmethyl)pyrrolidine-3-carboxylic acid: A similar compound with slight structural variations.
Uniqueness
The uniqueness of 3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H23NO2 |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H23NO2/c19-17(20)16-12-18(10-13-6-2-1-3-7-13)11-15(16)14-8-4-5-9-14/h1-3,6-7,14-16H,4-5,8-12H2,(H,19,20) |
InChI-Schlüssel |
UASNKBPKCMOCFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B13487886.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)



![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)



![3-(5-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13487944.png)

